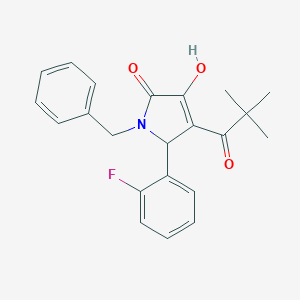
1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BDP is a member of the pyrrolone family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of certain signaling pathways involved in cell proliferation and inflammation. 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can induce apoptosis in cancer cells, inhibit the proliferation of fibroblasts, and suppress the production of pro-inflammatory cytokines. In vivo studies have shown that 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can reduce tumor growth and fibrosis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its well-characterized synthesis method, which allows for the production of large quantities of the compound. Another advantage is its diverse biological activities, which make it a useful tool for studying various cellular processes. One limitation of using 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one-based therapies for cancer and fibrosis. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. Additionally, further studies are needed to determine the safety and efficacy of 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in clinical settings.
Métodos De Síntesis
1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the condensation of 2,2-dimethylpropanoic acid with benzylamine to form an amide intermediate. This intermediate is then reacted with 2-fluorobenzaldehyde to form a Schiff base, which is subsequently reduced using sodium borohydride to yield 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-fibrotic activities. In vitro studies have shown that 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can induce apoptosis in cancer cells and inhibit the proliferation of fibroblasts, which are implicated in the development of fibrosis. 1-benzyl-4-(2,2-dimethylpropanoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been found to suppress the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Propiedades
Fórmula molecular |
C22H22FNO3 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
1-benzyl-3-(2,2-dimethylpropanoyl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H22FNO3/c1-22(2,3)20(26)17-18(15-11-7-8-12-16(15)23)24(21(27)19(17)25)13-14-9-5-4-6-10-14/h4-12,18,25H,13H2,1-3H3 |
Clave InChI |
VGGUFFLOPBGDJY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)CC3=CC=CC=C3)O |
SMILES canónico |
CC(C)(C)C(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)CC3=CC=CC=C3)O |
Solubilidad |
55.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






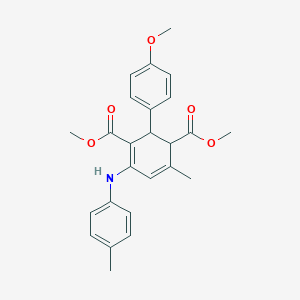

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282304.png)
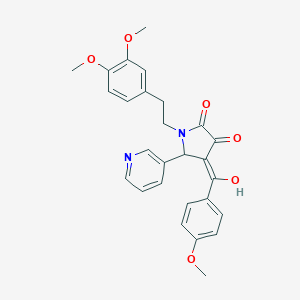
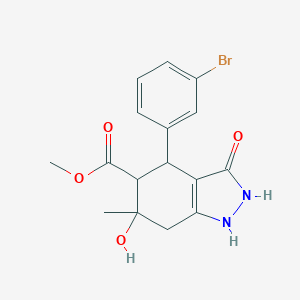
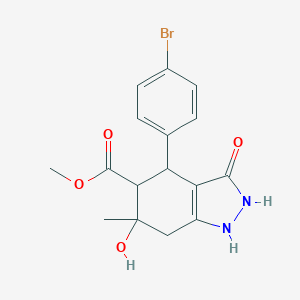

![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)
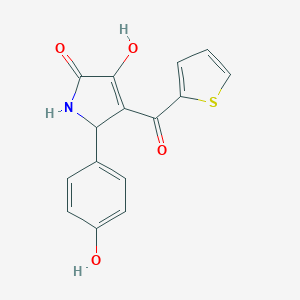
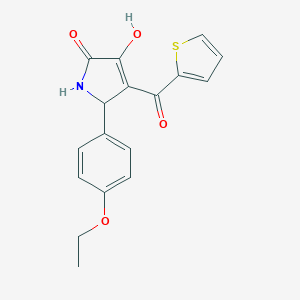
![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)